tridecanoyl Coenzyme A (ammonium salt)
Description
Contextualization of Coenzyme A and its Derivatives in Advanced Biochemical Research
Coenzyme A and its thioester derivatives are central players in cellular metabolism, acting as crucial carriers of acyl groups. nih.gov This function is integral to over 100 different enzymatic reactions, spanning the metabolism of carbohydrates, lipids, and proteins. nih.gov The most well-known derivative, acetyl-CoA, serves as a primary link between catabolic and anabolic pathways, being a key substrate for the tricarboxylic acid (TCA) cycle and a precursor for the synthesis of fatty acids, cholesterol, and ketone bodies. nih.gov
In recent years, research has expanded beyond these well-established roles, revealing the involvement of CoA and its derivatives in complex regulatory processes. These molecules are now understood to be involved in cellular signaling and the regulation of gene expression, highlighting their multifaceted importance in maintaining cellular homeostasis. The study of various acyl-CoA esters, including those with different fatty acid chain lengths, has become critical for understanding the nuances of metabolic regulation and the pathophysiology of various metabolic diseases.
Academic Significance of Tridecanoyl Coenzyme A (ammonium salt) in Contemporary Metabolic Studies
Tridecanoyl Coenzyme A, the thioester of tridecanoic acid and Coenzyme A, holds particular significance as an intermediate in the metabolism of odd-chain fatty acids. wikipedia.org Unlike the more common even-chain fatty acids which are degraded exclusively to acetyl-CoA, the β-oxidation of odd-chain fatty acids like tridecanoic acid yields both acetyl-CoA and a single molecule of propionyl-CoA in the final thiolytic cleavage step. wikipedia.orgaklectures.com This propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the TCA cycle, making odd-chain fatty acids gluconeogenic precursors. wikipedia.orgaklectures.com
The study of tridecanoyl-CoA provides a valuable tool for researchers to investigate the specific enzymatic pathways and regulatory mechanisms governing odd-chain fatty acid metabolism. This is crucial for understanding certain metabolic disorders and the physiological effects of dietary odd-chain fatty acids. Tridecanoyl-CoA serves as a substrate for various enzymes, including acyl-CoA synthetases, acyl-CoA dehydrogenases, and acyl-CoA oxidases, allowing for detailed kinetic and mechanistic studies of these important metabolic catalysts.
Detailed Research Findings
The utility of tridecanoyl-CoA as a substrate has been demonstrated in various enzymatic assays, providing insights into the substrate specificity of key metabolic enzymes.
Acyl-CoA Synthetase Activity
Acyl-CoA synthetases (ACS) catalyze the activation of fatty acids by forming a thioester bond with Coenzyme A. Studies on long-chain acyl-CoA synthetase have shown that the enzyme can activate a range of fatty acids. While detailed kinetic data for tridecanoic acid is not always explicitly reported alongside more common fatty acids, the activity of these enzymes with a variety of substrates underscores their importance in initiating fatty acid metabolism. nih.gov
Acyl-CoA Dehydrogenase and Oxidase Activity
Acyl-CoA dehydrogenases (ACADs) and acyl-CoA oxidases (ACOX) are flavoenzymes that catalyze the first step of β-oxidation in mitochondria and peroxisomes, respectively. The substrate specificity of these enzymes is a key determinant of their physiological role. For instance, medium-chain acyl-CoA dehydrogenase (MCAD) exhibits a preference for medium-chain acyl-CoAs. While octanoyl-CoA (C8-CoA) is often cited as its optimal substrate, the enzyme is active with a range of chain lengths. uni-konstanz.de
The table below presents hypothetical kinetic data for MCAD with various substrates, including tridecanoyl-CoA, to illustrate the typical substrate specificity profile of this enzyme class.
| Substrate | Apparent Km (µM) | Apparent Vmax (U/mg) |
| Hexanoyl-CoA (C6) | 25 | 85 |
| Octanoyl-CoA (C8) | 5 | 100 |
| Decanoyl-CoA (C10) | 10 | 90 |
| Tridecanoyl-CoA (C13) | 30 | 60 |
| Myristoyl-CoA (C14) | 45 | 40 |
This table contains illustrative data based on typical enzyme kinetics and is not derived from a single, specific study.
Properties
Molecular Formula |
C34H63N8O17P3S |
|---|---|
Molecular Weight |
980.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane |
InChI |
InChI=1S/C34H60N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);1H3 |
InChI Key |
GWTJJJYWIZLHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Origin of Product |
United States |
Biosynthesis and Enzymology of Coenzyme a and Acyl Coas
Coenzyme A Biosynthetic Pathways
The de novo synthesis of Coenzyme A is a universal and essential pathway in all living organisms. It proceeds from the vitamin precursor pantothenate (Vitamin B5) through a series of five enzymatic reactions. wikipedia.org
The biosynthesis of CoA from pantothenate involves five key enzymatic steps, which are highly conserved from prokaryotes to eukaryotes. researchgate.net This pathway requires pantothenate, cysteine, and four molecules of ATP. wikipedia.org
The established enzymatic sequence is as follows:
Phosphorylation of Pantothenate: The pathway initiates with the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK) , yielding 4'-phosphopantothenate. This step is the primary regulatory point and the committed step in CoA biosynthesis. wikipedia.orgnih.gov
Addition of Cysteine: Next, the enzyme phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). This reaction is coupled with the hydrolysis of ATP. wikipedia.org
Decarboxylation: The subsequent step involves the decarboxylation of PPC by phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4'-phosphopantetheine (B1211885). youtube.com
Adenylylation: 4'-phosphopantetheine is then adenylylated by the enzyme phosphopantetheine adenylyltransferase (PPAT) , also known as CoA synthase (COASY) in mammals, to form dephospho-Coenzyme A (dpCoA). nih.gov
Final Phosphorylation: The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dpCoA by dephospho-CoA kinase (DPCK) , also part of COASY in mammals, to generate the final product, Coenzyme A. nih.govoup.com
Regulatory Mechanisms: The primary regulation of the CoA biosynthetic pathway occurs through feedback inhibition. The final product, Coenzyme A (and its thioesters like acetyl-CoA), acts as a competitive inhibitor of the first enzyme, pantothenate kinase (PanK). wikipedia.orgnih.govcaldic.com This allosteric regulation allows the cell to maintain homeostatic control over its intracellular CoA pool. nih.govcaldic.com For instance, an over-expression of PanK does not lead to a proportionally massive increase in CoA levels, highlighting the efficiency of this feedback loop. caldic.com Furthermore, the activities of PPAT and DPCK, which are part of the bifunctional enzyme COASY in mammals, can be stimulated by phospholipids (B1166683). nih.gov Cellular stress conditions, such as oxidative stress, can also lead to an increase in total CoA levels. nih.gov
Table 1: Enzymes of the Universal Coenzyme A Biosynthetic Pathway
| Step | Enzyme | Substrate | Product | Gene (E. coli) |
|---|---|---|---|---|
| 1 | Pantothenate Kinase (PanK) | Pantothenate | 4'-Phosphopantothenate | coaA |
| 2 | Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phosphopantothenate | 4'-Phospho-N-pantothenoylcysteine | coaB |
| 3 | Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine | coaC |
| 4 | Phosphopantetheine Adenylyltransferase (PPAT) | 4'-Phosphopantetheine | Dephospho-CoA | coaD |
| 5 | Dephospho-CoA Kinase (DPCK) | Dephospho-CoA | Coenzyme A | coaE |
While the enzymatic steps for converting phosphopantothenate to CoA are largely monophyletic, indicating a common evolutionary origin, the enzymes for the initial synthesis of pantothenate itself show more diversity. researchgate.netnih.gov Phylogenetic analyses suggest that the enzymes for pantothenate synthesis were acquired independently in the bacterial and archaeal lineages through convergent evolution. oup.comnih.gov Eukaryotes appear to have inherited the genes for pantothenate synthesis from bacteria. researchgate.netnih.gov Despite these differences in the early parts of the pathway, the final four enzymatic steps leading to CoA are universally conserved. nih.gov
Formation of Acyl-Coenzyme A Thioesters
For fatty acids to be metabolized, they must first be "activated." This activation process involves the formation of a high-energy thioester bond with Coenzyme A, a reaction catalyzed by acyl-CoA synthetases or ligases. wikipedia.orgwikipedia.org Tridecanoyl-CoA is an example of such a long-chain acyl-CoA, formed from the activation of tridecanoic acid.
The synthesis of an acyl-CoA thioester is an energy-dependent process that proceeds via a two-step mechanism. aocs.orgwikipedia.orgfrontiersin.org
Adenylation of the Fatty Acid: The carboxylate group of the fatty acid attacks the α-phosphate of an ATP molecule. This reaction forms a highly reactive acyl-adenylate (acyl-AMP) intermediate and releases pyrophosphate (PPi). aocs.orgnih.gov
Thioester Formation: The thiol group (-SH) of Coenzyme A then acts as a nucleophile, attacking the carbonyl carbon of the acyl-AMP intermediate. libretexts.org This results in the displacement of AMP and the formation of the final acyl-CoA thioester. aocs.orglibretexts.org
The thioester bond in acyl-CoAs is a high-energy bond, which makes the acyl group readily transferable in subsequent metabolic reactions, such as beta-oxidation or the synthesis of complex lipids. wikipedia.orgwikipedia.org
Acyl-CoA synthetases (ACSs), also known as acyl-CoA ligases or acid:thiol ligases, are a large family of enzymes responsible for activating fatty acids of various chain lengths. wikipedia.orgaocs.org These enzymes are crucial for channeling fatty acids into specific metabolic fates. frontiersin.org
Long-chain acyl-CoA synthetases (LACSs) are a subgroup that specifically activates fatty acids with 12 or more carbons, such as tridecanoic acid. wikipedia.orgfrontiersin.org These enzymes play critical roles in:
Fatty Acid Beta-Oxidation: Activating fatty acids released from stored triglycerides so they can be transported into the mitochondria for breakdown and energy production. wikipedia.orgaocs.org
Lipid Biosynthesis: Providing activated acyl-CoAs for the synthesis of structural lipids like phospholipids and signaling molecules. wikipedia.orgaocs.org
Transcriptional Regulation: The products, long-chain acyl-CoAs, can act as signaling molecules themselves, influencing gene expression. wikipedia.orgfrontiersin.org
The specificity of different ACS isoforms for fatty acids of varying chain lengths (short, medium, long, and very-long) ensures that these fatty acids are directed to the appropriate metabolic pathways within the cell. wikipedia.org
Table 2: General Classification of Acyl-CoA Synthetases
| Enzyme Class | Typical Substrate Chain Length | Primary Metabolic Roles |
|---|---|---|
| Short-Chain Acyl-CoA Synthetases (ACSS) | C2-C4 | Acetate metabolism, histone acetylation |
| Medium-Chain Acyl-CoA Synthetases (ACSM) | C4-C12 | Beta-oxidation, synthesis of medium-chain fatty acids |
| Long-Chain Acyl-CoA Synthetases (ACSL) | C12-C20 | Beta-oxidation, synthesis of complex lipids, protein acylation |
| Very Long-Chain Acyl-CoA Synthetases (ACSVL) | >C20 | Synthesis of sphingolipids and other complex lipids |
Enzymatic Systems Governing Coenzyme A Degradation and Recycling
The intracellular concentration of Coenzyme A and its acyl derivatives is not only controlled by synthesis but also by regulated degradation and recycling. nih.govnih.gov This process allows the cell to salvage the precursor molecule, pantothenate, and maintain metabolic flexibility. nih.gov
Degradation of CoA occurs through distinct pathways both inside and outside the cell, involving a combination of specific and non-specific enzymes. nih.gov
Intracellular Degradation: Inside the cell, particularly in the mitochondria and peroxisomes, a family of enzymes known as Nudix (Nucleoside diphosphate (B83284) linked moiety X) hydrolases (e.g., NUDT7, NUDT19) can hydrolyze CoA and certain acyl-CoAs back to 4'-phosphopantetheine. nih.gov This is a key regulatory step for controlling subcellular CoA pools. nih.gov
Extracellular Degradation: CoA released into the extracellular space can be broken down by ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) to 4'-phosphopantetheine. nih.gov This is further dephosphorylated to pantetheine (B1680023). The final and specific step is catalyzed by pantetheinases (vanin enzymes), which hydrolyze pantetheine into pantothenate and cysteamine. nih.gov
The pantothenate released from this degradation cascade can then be taken up by cells via transporters and re-enter the de novo synthesis pathway, effectively recycling this essential vitamin. nih.gov This recycling mechanism ensures that the supply of pantothenate does not become a limiting factor for maintaining the required levels of Coenzyme A. nih.gov The degradation of acyl-CoAs to free fatty acids and CoA is also carried out by a family of enzymes called acyl-CoA thioesterases (ACOTs), which helps regulate the availability of acyl-CoAs for various metabolic processes. nih.gov
Tridecanoyl Coenzyme a in Core Lipid Metabolism
Fatty Acid Beta-Oxidation Pathways
Beta-oxidation is the primary catabolic pathway for fatty acids, occurring in both the mitochondria and peroxisomes. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. However, the breakdown of odd-chain fatty acids like tridecanoic acid presents a unique final step.
Tridecanoyl-CoA undergoes five cycles of beta-oxidation, a process that systematically shortens the fatty acyl chain. nih.govjackwestin.com In each cycle, a sequence of four enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—cleaves a two-carbon fragment as acetyl-CoA. libretexts.orgyoutube.com The final cycle of beta-oxidation of tridecanoyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govwikipedia.org
The generation of propionyl-CoA is the defining feature of odd-chain fatty acid oxidation. news-medical.netnih.gov This three-carbon molecule can be converted to succinyl-CoA, an intermediate of the TCA cycle, thereby replenishing the cycle's intermediates in a process known as anaplerosis. news-medical.netwikipedia.org This is in contrast to even-chain fatty acids, which only produce acetyl-CoA and cannot directly contribute to the net synthesis of TCA cycle intermediates. news-medical.net
Table 1: Enzymes and Products of Tridecanoyl-CoA Beta-Oxidation
| Step | Enzyme | Product(s) |
| Activation (in cytosol) | Long-chain acyl-CoA synthetase | Tridecanoyl-CoA |
| Transport into Mitochondria | Carnitine shuttle system (CPT1, CACT, CPT2) | Tridecanoyl-CoA (in matrix) |
| Beta-Oxidation (5 cycles) | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase | 5 Acetyl-CoA, 1 Propionyl-CoA, 5 FADH₂, 5 NADH |
| Propionyl-CoA Metabolism | Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase | Succinyl-CoA |
This table provides a simplified overview of the key enzymes and ultimate products of tridecanoyl-CoA catabolism.
Peroxisomes are cellular organelles that also carry out beta-oxidation, particularly of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. mdpi.comresearchgate.net While the primary site for the oxidation of long-chain saturated fatty acids like tridecanoic acid is the mitochondria, peroxisomes can also contribute to their metabolism. nih.gov The peroxisomal beta-oxidation pathway is similar to the mitochondrial pathway but utilizes a different set of enzymes, notably acyl-CoA oxidase in the first step, which produces hydrogen peroxide (H₂O₂). mdpi.comnih.gov
A prominent example of a pathway requiring peroxisomal oxidation is the breakdown of phytanic acid, a branched-chain fatty acid. nih.gov This process begins with alpha-oxidation to produce pristanic acid, which then undergoes peroxisomal beta-oxidation. nih.govresearchgate.net The degradation of pristanic acid yields both acetyl-CoA and propionyl-CoA. researchgate.netresearchgate.net While not directly tridecanoyl-CoA, the metabolism of such branched-chain fatty acids highlights the versatility of peroxisomal oxidation in handling complex lipid structures and producing propionyl-CoA, the same key end-product as from tridecanoyl-CoA oxidation.
The mitochondrial beta-oxidation of long-chain fatty acyl-CoAs, including tridecanoyl-CoA, is a highly efficient process for energy production. nih.gov Fatty acids must first be activated to their CoA thioesters in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle system. lumenlearning.comlibretexts.org Inside the mitochondria, the fatty acyl-CoA undergoes the four-step beta-oxidation spiral. libretexts.orgnih.gov For long-chain fatty acids, the enzymes are organized into a complex known as the mitochondrial trifunctional protein, which enhances the efficiency of the pathway. nih.govnih.gov The NADH and FADH₂ generated during oxidation are fed into the electron transport chain to produce ATP, while the acetyl-CoA enters the TCA cycle. nih.govnih.gov
Fatty Acid Elongation and De Novo Biosynthesis
While beta-oxidation is a degradative pathway, fatty acids can also be synthesized and elongated to meet cellular needs for membrane components and signaling molecules.
Fatty acid elongation is a process that extends existing fatty acid chains, typically by two carbons at a time, in the endoplasmic reticulum and mitochondria. nih.gov This process involves a four-step cycle that is mechanistically the reverse of beta-oxidation, using malonyl-CoA as the two-carbon donor. nih.govyoutube.com While even-chain fatty acids are the most common products, the synthesis of odd-chain fatty acids is also possible.
The biosynthesis of odd-chain fatty acids utilizes propionyl-CoA as a primer instead of acetyl-CoA. wikipedia.orgnih.gov Propionyl-CoA, the end product of tridecanoyl-CoA catabolism, can thus serve as the starting point for the de novo synthesis of other odd-chain fatty acids. nih.govresearchgate.net This positions tridecanoyl-CoA catabolism as a potential source of precursors for the synthesis of other biologically important odd-chain fatty acids. Research in yeast has demonstrated the in vitro elongation of tridecanoyl-CoA, indicating its potential to serve as a substrate for elongation systems, leading to the formation of longer odd-chain fatty acids. researchgate.net
Table 2: Key Enzymes in Fatty Acid Synthesis Pathways
| Pathway | Key Enzyme(s) | Substrates | Product(s) | Cellular Location |
| De Novo Synthesis (Odd-Chain) | Acetyl-CoA Carboxylase, Fatty Acid Synthase | Propionyl-CoA, Malonyl-CoA, NADPH | Odd-chain fatty acids | Cytosol |
| Fatty Acid Elongation | Fatty Acid Elongase (ELOVL), 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, trans-2-enoyl-CoA reductase | Acyl-CoA (e.g., Tridecanoyl-CoA), Malonyl-CoA, NADPH | Elongated Acyl-CoA | Endoplasmic Reticulum |
This table summarizes the primary enzymes and components involved in the synthesis and elongation of fatty acids, with a focus on odd-chain variants.
Intermediary Metabolic Integration
Acyl-CoAs, including tridecanoyl-CoA, are not confined to lipid metabolism alone but are integrated into the broader network of cellular metabolism. nih.gov The products of its breakdown, acetyl-CoA and propionyl-CoA, have multiple metabolic fates.
Acetyl-CoA is a central hub in metabolism, serving as a substrate for the TCA cycle for energy production, a precursor for the synthesis of cholesterol and ketone bodies, and a donor for acetylation reactions. youtube.comyoutube.com
As previously mentioned, the propionyl-CoA derived from tridecanoyl-CoA is converted to succinyl-CoA, an anaplerotic substrate for the TCA cycle. news-medical.net This anaplerotic role is particularly significant in conditions of high energy demand or when glucose is scarce, as it supports gluconeogenesis. news-medical.net Furthermore, propionyl-CoA itself can influence cellular processes, such as histone acylation, thereby playing a role in the epigenetic regulation of gene expression. news-medical.net The balance between the degradation and synthesis of acyl-CoAs is tightly regulated and partitioned within the cell to meet metabolic demands and prevent futile cycling. nih.govnih.gov
Connections to the Tricarboxylic Acid (TCA) Cycle through Acetyl-Coenzyme A Production
The catabolism of tridecanoyl coenzyme A provides a direct link to the TCA cycle through the production of two key intermediates: acetyl-CoA and succinyl-CoA. The breakdown occurs via mitochondrial fatty acid beta-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each round. abcam.comnih.gov For tridecanoyl CoA, a 13-carbon molecule, this process has a unique outcome compared to the more common even-chain fatty acids. aklectures.comwikipedia.org
The beta-oxidation of tridecanoyl CoA proceeds through five cycles. Each cycle yields one molecule of acetyl-CoA, which can then enter the TCA cycle. abcam.com After five rounds, a three-carbon molecule, propionyl-CoA, remains. aklectures.comlibretexts.org
| Products of Tridecanoyl CoA Beta-Oxidation |
| Product |
| Acetyl-CoA |
| Propionyl-CoA |
| FADH₂ |
| NADH |
The acetyl-CoA molecules generated condense with oxaloacetate to form citrate, initiating the series of reactions in the TCA cycle that ultimately generate ATP and reducing equivalents (NADH and FADH₂). wikipedia.orgnih.gov
The propionyl-CoA produced from the final round of oxidation undergoes a separate three-step enzymatic pathway to be converted into succinyl-CoA, another intermediate of the TCA cycle. aklectures.comwikipedia.orgwikipedia.org This conversion ensures that all carbons from the odd-chain fatty acid can be utilized for energy production or biosynthesis.
This anaplerotic pathway involves the following key enzymes and reactions:
Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA. wikipathways.orgmedlink.comnih.gov
Methylmalonyl-CoA Epimerase: This enzyme isomerizes D-methylmalonyl-CoA into its stereoisomer, L-methylmalonyl-CoA. wikipathways.orgresearchgate.net
Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA. aklectures.comnih.gov
| Conversion of Propionyl-CoA to Succinyl-CoA |
| Step |
| 1 |
| 2 |
| 3 |
The resulting succinyl-CoA directly enters the TCA cycle, contributing to the pool of cycle intermediates and supporting cellular energy production. wikipedia.orgyoutube.com Therefore, the metabolism of tridecanoyl CoA is fully integrated with the TCA cycle, supplying it with both the primary entry molecule, acetyl-CoA, and an anaplerotic intermediate, succinyl-CoA. nih.gov
Linkages to Ketone Body Synthesis and Degradation
The acetyl-CoA generated from the beta-oxidation of tridecanoyl coenzyme A also serves as a primary substrate for the synthesis of ketone bodies, a process known as ketogenesis. nih.gov This metabolic pathway is particularly active in the liver mitochondria, especially under conditions where carbohydrate availability is low and fatty acid oxidation is high, such as prolonged fasting. nih.govnih.gov
Ketone Body Synthesis (Ketogenesis)
During periods of accelerated fatty acid breakdown, the production of acetyl-CoA can exceed the capacity of the TCA cycle to oxidize it. This surplus acetyl-CoA is shunted towards ketogenesis. nih.gov The pathway proceeds as follows:
Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. youtube.com
HMG-CoA Synthase combines acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step in ketone body synthesis. nih.gov
HMG-CoA Lyase cleaves HMG-CoA into acetoacetate (B1235776) (a primary ketone body) and acetyl-CoA. nih.govlibretexts.org
3-Hydroxybutyrate Dehydrogenase can then reduce acetoacetate to another ketone body, D-β-hydroxybutyrate, in an NADH-dependent reaction. youtube.com
Acetoacetate and D-β-hydroxybutyrate are water-soluble energy carriers that are released from the liver into the bloodstream. libretexts.org
Ketone Body Degradation (Ketolysis)
Extrahepatic tissues, particularly the brain, heart, and skeletal muscle, can take up these ketone bodies from the blood and convert them back into acetyl-CoA for energy production. nih.govyoutube.com This process, called ketolysis, is essentially the reverse of ketogenesis but uses a different set of enzymes:
D-β-hydroxybutyrate is oxidized back to acetoacetate by 3-hydroxybutyrate dehydrogenase .
Succinyl-CoA:3-oxoacid CoA-transferase (SCOT) , an enzyme absent in the liver, transfers a CoA moiety from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. nih.gov This is the key step in ketone body utilization.
Thiolase then cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the TCA cycle to generate ATP. nih.govyoutube.com
Thus, the acetyl-CoA derived from tridecanoyl CoA contributes to the body's ketone body pool during periods of high fatty acid oxidation. These ketone bodies act as a crucial alternative fuel source, ensuring that the energy from fatty acid breakdown can be distributed and utilized by vital tissues when glucose is scarce. nih.gov
| Key Enzymes in Ketone Body Metabolism |
| Pathway |
| Ketogenesis (Synthesis) |
| Ketolysis (Degradation) |
Enzymatic Reactions and Substrate Specificity Involving Tridecanoyl Coenzyme a
Acyl-Coenzyme A Thioesterase Activities
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoAs to yield a free fatty acid and coenzyme A (CoASH). This reaction plays a crucial role in regulating the intracellular concentrations of acyl-CoAs, free fatty acids, and CoASH, thereby influencing a variety of metabolic pathways.
Several acyl-CoA thioesterases exhibit activity towards medium and long-chain acyl-CoAs, including tridecanoyl-CoA. Among these, Acyl-CoA Thioesterase 13 (ACOT13), also known as Thioesterase Superfamily Member 2 (Them2), is a key enzyme. ACOT13, a mitochondrial enzyme, displays a substrate preference for medium- to long-chain fatty acyl-CoAs. nih.govwisc.edu The specificity of ACOT13 is influenced by the chain length of the acyl-CoA, with Km values generally decreasing as the acyl chain length increases, indicating a higher affinity for longer chains. wisc.edu
While specific kinetic data for tridecanoyl-CoA (C13-CoA) is not extensively documented, the known substrate profile of ACOT13 allows for an informed estimation of its activity. The enzyme is active on both saturated and unsaturated fatty acyl-CoAs. nih.gov
To illustrate the substrate specificity of ACOT13, the following table presents kinetic parameters for a range of even-chained saturated acyl-CoAs.
Table 1: Substrate Specificity of Human ACOT13
| Substrate | Chain Length | Km (μM) | kcat (s⁻¹) | Source |
|---|---|---|---|---|
| n-Hexanoyl-CoA | C6 | 70 | 0.022 | uniprot.org |
| n-Octanoyl-CoA | C8 | 26 | 0.0047 | uniprot.org |
| n-Decanoyl-CoA | C10 | 4.9 | 0.016 | uniprot.org |
| Lauroyl-CoA | C12 | - | 0.019 | uniprot.org |
| Myristoyl-CoA | C14 | - | 0.02 (25°C), 0.07 (37°C) | uniprot.org |
| n-Palmitoyl-CoA | C16 | - | 0.0044 | uniprot.org |
| Stearoyl-CoA | C18 | - | 0.011 | uniprot.org |
Data sourced from UniProt entry for human ACOT13.
Based on this data, it can be inferred that tridecanoyl-CoA, with its 13-carbon chain, would be an effective substrate for ACOT13, falling within the medium-to-long-chain range where the enzyme is most active.
The fundamental reaction catalyzed by acyl-CoA thioesterases is the hydrolysis of the thioester bond of an acyl-CoA molecule. This process releases a non-esterified fatty acid and a molecule of Coenzyme A. tudublin.ie The reaction can be represented as:
Acyl-CoA + H₂O → Free Fatty Acid + CoASH
This hydrolytic activity is crucial for several cellular functions. By converting acyl-CoAs back to free fatty acids, thioesterases can prevent the accumulation of acyl-CoAs, which can be toxic at high concentrations and can inhibit various metabolic enzymes. tudublin.ie Furthermore, this reaction regenerates the pool of free Coenzyme A, which is essential for numerous metabolic pathways, including the citric acid cycle and the activation of other fatty acids. The release of free fatty acids can also be a mechanism for their transport across cellular membranes or for their direction into specific signaling pathways.
Acyl-Coenzyme A Dehydrogenase Activities
Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial step of mitochondrial fatty acid β-oxidation. medscape.com This reaction introduces a double bond into the fatty acyl-CoA chain, a critical step in its breakdown for energy production.
Acyl-CoA + FAD → trans-2-Enoyl-CoA + FADH₂
For tridecanoyl-CoA, the product of this reaction would be trans-2-tridecenoyl-CoA. This desaturation is the committed step in each cycle of β-oxidation, preparing the fatty acid for subsequent hydration, oxidation, and thiolytic cleavage.
Acyl-CoA dehydrogenases are categorized based on their substrate specificity for fatty acyl-CoAs of different chain lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. medscape.com Tridecanoyl-CoA, being a medium-chain fatty acyl-CoA, is primarily a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) .
MCAD exhibits optimal activity with acyl-CoAs having chain lengths from C6 to C12. wikipedia.org While specific kinetic parameters for the odd-chained tridecanoyl-CoA are not as readily available as for its even-chained counterparts, the enzyme's known substrate range strongly suggests that it is a competent substrate. The efficiency of the dehydrogenase reaction is dependent on the precise fit of the acyl chain into the enzyme's binding pocket.
The general trend for MCAD activity shows a decrease as the acyl chain length deviates from the optimal C8-C10 range. Therefore, it is expected that the catalytic efficiency for tridecanoyl-CoA would be significant, though potentially lower than that for substrates like octanoyl-CoA or decanoyl-CoA.
Other Acyl-Coenzyme A Modifying Enzymes
Beyond thioesterases and dehydrogenases, tridecanoyl-CoA and its metabolites are substrates for a cascade of other enzymes, primarily within the β-oxidation pathway.
Acyl-CoA Synthetase: The journey of tridecanoic acid into the metabolic pathways begins with its activation to tridecanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (also known as acyl-CoA ligases), which utilize ATP to attach coenzyme A to the fatty acid. nih.gov This "activation" step is essential for the fatty acid to be utilized in subsequent metabolic processes. nih.gov
Enoyl-CoA Hydratase: Following the desaturation of tridecanoyl-CoA to trans-2-tridecenoyl-CoA by acyl-CoA dehydrogenase, enoyl-CoA hydratase catalyzes the hydration of the double bond. whitman.edu This reaction adds a molecule of water across the double bond, resulting in the formation of L-3-hydroxytridecanoyl-CoA. tdl.org
3-Hydroxyacyl-CoA Dehydrogenase: The L-3-hydroxytridecanoyl-CoA is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase , an NAD⁺-dependent enzyme. creative-proteomics.com This reaction converts the hydroxyl group at the third carbon to a keto group, yielding 3-ketotridecanoyl-CoA and generating a molecule of NADH. nih.gov
β-Ketothiolase: The final step in the β-oxidation spiral is the thiolytic cleavage of 3-ketotridecanoyl-CoA by β-ketothiolase . This enzyme utilizes a molecule of free CoASH to cleave the Cα-Cβ bond, producing a molecule of acetyl-CoA and undecanoyl-CoA (an acyl-CoA that is two carbons shorter). The undecanoyl-CoA can then re-enter the β-oxidation pathway for further degradation.
The metabolism of the odd-chain undecanoyl-CoA will eventually yield a final three-carbon unit, propionyl-CoA, in addition to acetyl-CoA molecules. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Acyltransferase-Mediated Reactions involving Tridecanoyl Coenzyme A
Acyltransferases are a class of enzymes that catalyze the transfer of acyl groups from acyl-CoAs to various acceptor molecules. The substrate specificity of these enzymes can be broad, allowing them to act on a range of acyl-CoA chain lengths.
One notable example is the wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from the bacterium Acinetobacter sp. strain ADP1, also known as AtfA. This enzyme is involved in the synthesis of triacylglycerols (TAGs) and wax esters. nih.gov A detailed analysis of its substrate specificity revealed that AtfA can utilize a wide array of acyl-CoA thioesters as acyl donors. nih.gov
Research Findings on AtfA Substrate Specificity:
The AtfA enzyme demonstrates remarkable versatility by accepting both saturated and unsaturated acyl-CoA thioesters with chain lengths ranging from C2 to C20. nih.gov This broad substrate range strongly suggests that tridecanoyl-CoA (C13) is a viable substrate for acylation reactions catalyzed by this enzyme.
In addition to its flexibility with acyl-CoA donors, AtfA also acylates a diverse group of acceptor molecules. These include linear alcohols with chain lengths from C2 to C30, as well as branched, cyclic, and aromatic alcohols. nih.gov Furthermore, it can acylate mono- and diacylglycerols, highlighting its role in triacylglycerol synthesis. nih.gov The enzyme shows a preference for acylating the sn-3 position of monoacylglycerols. nih.gov However, it does not act on polar substrates like sugars, amino acids, or organic acids, indicating that its active site is likely located within a hydrophobic region of the enzyme. nih.gov
Table 1: Substrate Specificity of Acyltransferase AtfA from Acinetobacter sp. strain ADP1
| Substrate Type | Accepted Molecules | Chain Length Range |
|---|---|---|
| Acyl Donor | Saturated and Unsaturated Acyl-CoA Thioesters | C2 to C20 |
| Acyl Acceptor | Linear Alcohols | C2 to C30 |
| Branched Alcohols | e.g., isoamyl alcohol | |
| Cyclic & Aromatic Alcohols | e.g., cyclohexanol, 2-cyclohexylenethanol | |
| Mono- and Diacylglycerols | - |
This table summarizes the broad substrate range of the AtfA enzyme, which indicates that tridecanoyl-CoA is a likely substrate for its acyltransferase activity.
NADPH-Dependent Reductive Metabolism of Enoyl-CoAs
The metabolism of fatty acyl-CoAs often involves a series of reduction, dehydration, and further reduction steps. Enoyl-CoA reductases are key enzymes in this process, catalyzing the reduction of a carbon-carbon double bond in an enoyl-CoA molecule. These enzymes can be dependent on either NADPH or NADH as the electron donor.
Research on the fatty acid elongation system in Mycobacterium smegmatis has led to the purification and characterization of an NADPH-dependent enoyl-CoA reductase. This enzyme plays a role in the synthesis of long-chain fatty acids. nih.gov
Research Findings on M. smegmatis NADPH-Dependent Enoyl-CoA Reductase:
A crucial finding regarding this enzyme is its substrate specificity related to the chain length of the enoyl-CoA. The study revealed that the enzyme is almost inert to enoyl-CoAs with acyl chains shorter than 12 carbon atoms. nih.gov This characteristic strongly implies that the enoyl-CoA derivative of tridecanoyl-CoA, which is 2-tridecenoyl-CoA (a C13 enoyl-CoA), would be a suitable substrate for this reductase.
The enzyme utilizes NADPH as the sole electron donor for the reduction of the trans-2 double bond in the enoyl-CoA substrate. nih.gov The reaction converts the unsaturated enoyl-CoA to its corresponding saturated acyl-CoA.
Interestingly, M. smegmatis also possesses an NADH-dependent 2-enoyl-CoA reductase. This enzyme shows a preference for enoyl-CoAs with chain lengths from C10 to C16, which would also include 2-tridecenoyl-CoA. nih.gov This suggests that both NADPH and NADH-dependent pathways may be involved in the metabolism of C13 fatty acids in this bacterium.
**Table 2: Chain Length Specificity of Enoyl-CoA Reductases from *Mycobacterium smegmatis***
| Enzyme | Cofactor | Optimal Substrate Chain Length | Activity with
This table illustrates the substrate preferences of two enoyl-CoA reductases from M. smegmatis, indicating that the NADPH-dependent enzyme is likely active on enoyl-CoAs derived from tridecanoyl-CoA.
Role in Cellular Processes and Advanced Biological Regulation
Acyl-Coenzyme A as a Regulator of Cellular Homeostasis
Acyl-Coenzyme A (acyl-CoA) molecules, including tridecanoyl-CoA, are central to maintaining cellular equilibrium. nih.gov Their concentrations and ratios within different cellular compartments serve as critical signals that reflect the metabolic state of the cell, thereby enabling adaptive responses to changing nutritional and environmental cues. nih.gov
Influence on Global Metabolic Pathway Flux and Enzyme Regulation
Long-chain acyl-CoAs, the class to which tridecanoyl-CoA belongs, are potent regulators of metabolic flux. nih.gov They exert control over key enzymatic steps in various metabolic pathways, ensuring a coordinated response to the cell's energy demands. nih.gov A primary example of this regulation is seen in fatty acid metabolism. Long-chain acyl-CoAs allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for the first committed step in fatty acid synthesis. nih.govyoutube.com This inhibition prevents the synthesis of new fatty acids when there is an abundance of existing fatty acids.
Simultaneously, by inhibiting ACC, long-chain acyl-CoAs reduce the production of malonyl-CoA. nih.gov Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov Thus, by lowering malonyl-CoA levels, long-chain acyl-CoAs relieve the inhibition on CPT1, promoting their own breakdown to generate ATP. nih.gov This feedback mechanism ensures that fatty acid synthesis and degradation are reciprocally regulated, preventing futile cycling and efficiently managing energy resources.
Furthermore, long-chain acyl-CoAs can influence the activity of the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov This interaction provides another layer of control over metabolic pathways, linking fatty acid metabolism with broader cellular energy sensing. The tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, is also subject to regulation by the availability of acetyl-CoA derived from fatty acid oxidation. khanacademy.orgnih.gov The influx of acetyl-CoA can modulate the activity of TCA cycle enzymes, thereby influencing the rate of cellular respiration and the production of biosynthetic precursors. nih.gov
| Regulatory Target | Effector Molecule | Mode of Regulation | Consequence |
| Acetyl-CoA Carboxylase (ACC) | Long-chain acyl-CoAs | Allosteric Inhibition | Decreased fatty acid synthesis |
| Carnitine Paloyltransferase 1 (CPT1) | Malonyl-CoA (levels are reduced by Long-chain acyl-CoAs) | Relief of Inhibition | Increased fatty acid oxidation |
| AMP-activated protein kinase (AMPK) | Long-chain acyl-CoAs | Allosteric Activation | Promotion of fatty acid oxidation |
| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA | Substrate Availability | Modulation of cellular respiration and biosynthesis |
Allosteric and Covalent Modulation of Protein Function by Coenzyme A and its Derivatives
Beyond their role in metabolic enzyme regulation, acyl-CoAs, including long-chain variants like tridecanoyl-CoA, can directly modulate protein function through allosteric and covalent interactions. nih.gov Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. khanacademy.orgkhanacademy.org
A significant finding is the allosteric activation of AMPK β1-containing isoforms by long-chain fatty acyl-CoAs. nih.gov This activation is mediated through a specific allosteric drug and metabolite (ADaM) site on the enzyme complex, demonstrating a direct sensing of fatty acid metabolite levels by this master energy regulator. nih.gov This interaction allows the cell to directly link the abundance of fatty acids to the activation of catabolic pathways that consume them for energy. nih.gov
Covalent modification, on the other hand, involves the formation of a covalent bond between the modifying molecule and the protein. khanacademy.orgyoutube.comyoutube.com While phosphorylation is a widely studied covalent modification, acylation, the attachment of an acyl group from an acyl-CoA, is an increasingly recognized mechanism for regulating protein function. nih.govnih.gov This is a distinct process from allosteric regulation and provides a more stable, and sometimes permanent, alteration of the protein's properties. youtube.comnih.gov The specific consequences of covalent modification by a tridecanoyl group would depend on the target protein and the site of modification.
Post-Translational Protein Modifications
Post-translational modifications (PTMs) dramatically expand the functional capacity of the proteome. Acylation, the addition of an acyl group from an acyl-CoA donor, is a widespread PTM that regulates diverse cellular processes. nih.govnih.gov
Mechanisms of Protein Acylation and Acetylation involving Acyl-CoAs
Protein acylation is the enzymatic transfer of an acyl group from an acyl-CoA molecule to an amino acid residue on a target protein, most commonly a lysine (B10760008) residue. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as acyltransferases. nih.gov The general mechanism involves the acyltransferase binding both the acyl-CoA donor and the substrate protein, facilitating the transfer of the acyl group to the ε-amino group of a lysine residue. wikipedia.org
This modification neutralizes the positive charge of the lysine residue and introduces a hydrophobic acyl chain, which can have profound effects on the protein's structure, localization, and interactions with other molecules. youtube.com While acetylation (the transfer of an acetyl group from acetyl-CoA) is the most studied form of acylation, a variety of other acyl groups, including longer-chain fatty acyl groups, can be attached to proteins. nih.gov The attachment of a tridecanoyl group would be termed "tridecanoylation."
The process of S-acylation, also known as palmitoylation, involves the attachment of a fatty acid, typically the 16-carbon palmitate, to a cysteine residue via a thioester linkage. nih.gov This modification is often crucial for membrane tethering and subcellular localization of proteins. nih.gov It is plausible that other long-chain fatty acyl-CoAs, such as tridecanoyl-CoA, could participate in similar modifications, although this is less characterized.
Determinants of Acyl Group Donor Specificity in Protein Modification
The specificity of which acyl group is transferred to a particular protein is determined by the substrate specificity of the acyltransferase enzyme. nih.govnih.gov These enzymes possess active sites that recognize and bind specific acyl-CoA donors and protein substrates. The chemical structure of the acyl-CoA, including the length and saturation of the acyl chain, plays a crucial role in this recognition. nih.gov
For instance, studies on lysine acetyltransferases (KATs) have shown that while they are most efficient with acetyl-CoA, some can utilize other short-chain acyl-CoAs, albeit with much lower efficiency. nih.gov The binding pocket of the enzyme accommodates the acyl group, and variations in the amino acid residues lining this pocket can dictate the preference for different acyl-CoA chain lengths. nih.gov The cellular concentration of different acyl-CoA species also influences the type of acylation that occurs. nih.gov In environments where tridecanoyl-CoA is abundant, it is more likely to be utilized by acyltransferases that have some degree of promiscuity. However, the precise enzymatic machinery and the structural determinants for tridecanoyl-CoA specificity in protein acylation remain an active area of research.
Influence on Gene Expression and Epigenetic Regulation
There is a growing body of evidence linking cellular metabolism to epigenetic regulation and gene expression, with acyl-CoAs playing a central role. mdpi.comnih.gov The most well-understood mechanism is histone acetylation, where the transfer of acetyl groups from acetyl-CoA to histone proteins alters chromatin structure and regulates gene transcription. nih.govfrontiersin.org
The availability of nuclear acetyl-CoA, which can be influenced by metabolic pathways that produce it, is directly linked to the level of histone acetylation and the expression of specific genes. mdpi.comnih.gov While the focus has been on acetyl-CoA, the principle that the availability of acyl-CoA donors can influence post-translational modifications of histones and other chromatin-associated proteins is likely to be a more general phenomenon.
Participation in Cellular Signal Transduction Pathways
The involvement of tridecanoyl coenzyme A (ammonium salt) in cellular signal transduction is an area of growing interest, primarily understood through the broader context of protein acylation. This post-translational modification, where a fatty acid is covalently attached to a protein, is a critical mechanism for regulating a vast array of signaling processes. The specific role of tridecanoyl-CoA is largely inferred from its structural similarity to other fatty acyl-CoAs that are well-established participants in signal transduction.
Protein acylation, particularly N-myristoylation and S-palmitoylation, modulates the function of numerous signaling proteins. wikipedia.org This modification can influence a protein's subcellular localization, stability, and its interactions with other proteins and membranes, thereby controlling the flow of information through signaling cascades. wikipedia.org Key signaling molecules, including G proteins, protein kinases, and transcription factors, are known to be regulated by fatty acylation. nih.govnih.govnih.gov
The central enzyme in N-myristoylation is N-myristoyltransferase (NMT), which catalyzes the attachment of a myristoyl group (a 14-carbon saturated fatty acid) from myristoyl-CoA to the N-terminal glycine (B1666218) residue of target proteins. creative-proteomics.comnih.gov This modification is crucial for the function of many proteins involved in signal transduction pathways, such as the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins. nih.gov
While NMT exhibits high specificity for myristoyl-CoA, research indicates that it can also utilize other fatty acyl-CoA molecules as substrates, with selectivity primarily based on the length of the acyl chain rather than its hydrophobicity. nih.gov Studies have shown that fatty acids with chain lengths between 11 and 14 carbons can be transferred by NMT. nih.gov Tridecanoyl-CoA, a 13-carbon odd-chain fatty acyl-CoA, falls within this range, suggesting it has the potential to be a substrate for NMT.
The incorporation of an odd-chain fatty acid like tridecanoate (B1259635) in place of myristate could alter the physicochemical properties of the modified protein. This alteration in the acyl chain could potentially modulate the strength of membrane association, protein-protein interactions, and ultimately, the activity of the signaling pathway. For instance, the change in hydrophobicity and length of the lipid anchor could affect the partitioning of a signaling protein into specific membrane microdomains, such as lipid rafts, which are known to be organizing centers for signaling complexes. wikipedia.org
While direct experimental evidence specifically detailing the widespread functional consequences of protein "tridecanoylation" in signal transduction is still emerging, the principles of NMT substrate promiscuity provide a strong basis for its potential involvement. The metabolism of odd-chain fatty acids can lead to the formation of tridecanoyl-CoA, which could then enter the N-myristoylation pathway and be incorporated into signaling proteins. youtube.com This would represent a novel mechanism by which cellular metabolic status, specifically the availability of odd-chain fatty acids, could directly influence and regulate signal transduction pathways.
Further research, including proteomic studies using mass spectrometry to identify endogenously tridecanoylated proteins and functional analyses of these modified proteins, is necessary to fully elucidate the specific roles of tridecanoyl-CoA in cellular signaling. nih.gov Such studies would help to understand how this particular odd-chain fatty acyl-CoA contributes to the complexity and fine-tuning of signaling networks.
Research Findings on N-Myristoyltransferase Substrate Specificity
| Fatty Acyl-CoA | Chain Length | Observed NMT Substrate Activity | Potential Impact on Signaling Protein Function |
|---|---|---|---|
| Myristoyl-CoA | C14 | High (Endogenous Substrate) | Canonical membrane targeting and signaling activity. |
| Tridecanoyl-CoA | C13 | Inferred to be a potential substrate based on chain length. | Potentially altered membrane affinity and modulation of signaling protein interactions. |
| Lauroyl-CoA | C12 | Demonstrated substrate activity. | Weaker membrane binding compared to myristoylation, potentially leading to more transient signaling. |
| Undecanoyl-CoA | C11 | Demonstrated substrate activity. | Significantly reduced membrane affinity, may alter subcellular localization and signaling dynamics. |
Advanced Research Methodologies for Tridecanoyl Coenzyme a Investigations
Analytical Techniques for Quantitative Profiling
The accurate quantification of acyl-CoAs from biological samples is essential for understanding their metabolic roles. Given their low endogenous concentrations and chemical properties, this requires highly sensitive and specific analytical methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of acyl-CoAs. nih.govmdpi.com This technique offers high sensitivity, with limits of detection (LOD) in the nanomolar (nM) to sub-nM range, and excellent repeatability. nih.govresearchgate.net
A typical LC-MS/MS method involves:
Extraction: Acyl-CoAs are extracted from cells or tissues, often using an acid like 5-sulfosalicylic acid (SSA) for deproteinization. nih.gov
Chromatographic Separation: A reversed-phase liquid chromatography column is commonly used to separate the different acyl-CoA species based on the length and properties of their acyl chains. nih.govnih.gov Methods that avoid ion-pairing reagents are advantageous as they are more compatible with mass spectrometry. nih.gov
Mass Spectrometric Detection: The separated molecules are ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides the specificity needed to distinguish between different acyl-CoAs and quantify them accurately. researchgate.netresearchgate.net
Recent advancements have led to the development of comprehensive methods capable of quantifying a wide range of acyl-CoAs, from short-chain (C2) to very-long-chain (C20), in a single analysis. researchgate.net These methods can achieve limits of detection as low as 1-5 femtomoles, a significant improvement over previous techniques. researchgate.net
Table 2: Overview of LC-MS/MS Methods for Acyl-CoA Analysis
| Method Aspect | Description | Key Advantages |
|---|---|---|
| Chromatography | Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used in series. researchgate.net | Harmonizing RP and HILIC allows for the simultaneous detection of short-, medium-, and long-chain acyl-CoAs. researchgate.net |
| Sample Preparation | Deproteinization with 5-sulfosalicylic acid (SSA) or extraction with organic solvent mixtures. mdpi.comnih.gov | Simple SSA extraction avoids the need for solid-phase extraction, improving the recovery of certain analytes. nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS). | Provides high sensitivity and specificity, allowing for absolute quantification and distinguishing between isomers. nih.govresearchgate.net |
| Performance | Limits of Detection (LOD) in the low femtomole to nanomolar range. nih.govresearchgate.net | Enables reliable and precise analysis from small amounts of biological material like tissue biopsies or cell cultures. researchgate.net |
Stable isotope dilution mass spectrometry is the benchmark for precise metabolite quantification. acs.orgresearchgate.netpsu.edu This method relies on the use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). The chemical synthesis of a full range of labeled acyl-CoA standards, however, is often impractical. nih.gov
To overcome the challenge of synthesizing labeled standards, a powerful technique known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) has been developed. nih.govacs.org This method is analogous to the SILAC approach used in quantitative proteomics. nih.govacs.org
The SILEC methodology for acyl-CoAs leverages the fact that mammalian cells cannot synthesize pantothenate (Vitamin B5) and must acquire it from their environment. nih.govacs.org The strategy involves culturing cells in a medium where standard pantothenate is replaced with a stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate. nih.govacs.org The cells take up this labeled precursor and incorporate it into their entire pool of coenzyme A and its thioester derivatives, including tridecanoyl CoA. nih.govnih.gov
After several cell passages, the labeling efficiency can exceed 99%. nih.govacs.org The labeled acyl-CoAs can then be extracted from these cells and used as a cocktail of internal standards for quantifying the corresponding unlabeled acyl-CoAs in experimental samples. nih.govresearchgate.net This biosynthetic approach provides a comprehensive set of internal standards that mirrors the natural distribution of acyl-CoAs within the cell. acs.org The use of yeast, particularly Pan6 deficient yeast, has been shown to be an even more efficient method for generating these labeled standards. nih.gov
Table 3: Key Findings of the SILEC Method for Acyl-CoA Standard Generation
| Parameter | Finding | Source |
|---|---|---|
| Labeling Precursor | [¹³C₃¹⁵N₁]-pantothenate replaces unlabeled pantothenate in cell culture media. | nih.govacs.orgacs.org |
| Cell Types Used | Murine hepatocytes (Hepa 1c1c7), human cells, and Pan6 deficient yeast. | nih.govresearchgate.netnih.gov |
| Labeling Efficiency | >99% incorporation achieved after three passages in mammalian cells; >99.5% in yeast. | nih.govresearchgate.netnih.gov |
| Application | Provides a library of stable isotope-labeled internal standards for LC-MS/MS quantification. | nih.govacs.orgresearchgate.net |
| Advantage | Avoids difficult chemical synthesis and generates a profile of standards relevant to the biological system under study. | acs.orgnih.gov |
Application of Stable Isotope Labeling in Acyl-CoA Analysis
¹³C- and ²H-labeled Fatty Acid Tracing for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of reactions within cellular metabolic networks. creative-proteomics.com By using substrates labeled with stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H), researchers can trace the path of atoms through various metabolic pathways. creative-proteomics.comresearchgate.net This method is considered the gold standard for quantifying the flux of living cells. creative-proteomics.com
The process begins with introducing a ¹³C- or ²H-labeled precursor, such as labeled tridecanoic acid, into a biological system, like a cell culture. creative-proteomics.com As the cells metabolize the labeled fatty acid, the isotopes become incorporated into downstream metabolites, including tridecanoyl-CoA and its subsequent products. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) are then used to measure the isotopic labeling patterns in these key metabolites. frontiersin.org
This labeling data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes. nih.gov For instance, providing cells with a specifically labeled substrate like [1-¹³C]glucose can help elucidate flux distribution throughout the central carbon metabolism. nih.gov The use of multiple tracers, such as a combination of ¹³C and ²H labeled substrates, can further improve the accuracy and resolution of the flux map. researchgate.net This integrated approach provides a detailed quantitative picture of how tridecanoyl-CoA is synthesized, consumed, and partitioned among competing metabolic fates under various physiological or pathological conditions.
Utility of Stable Isotope-Labeled Internal Standards for Enhanced Quantitative Accuracy
The accurate quantification of acyl-CoAs, including tridecanoyl-CoA, in complex biological samples is a significant analytical challenge. Stable isotope dilution mass spectrometry, which employs stable isotope-labeled (SIL) internal standards, represents the gold standard for this purpose. science.gov A SIL internal standard is a version of the target analyte—in this case, tridecanoyl-CoA—in which one or more atoms have been replaced with a heavy stable isotope, such as ¹³C, ²H, or ¹⁵N. acanthusresearch.comcrimsonpublishers.com
The fundamental principle behind using a SIL internal standard is that it has virtually identical chemical and physical properties to its unlabeled counterpart. nih.gov This means it behaves the same way during sample extraction, purification, and ionization in the mass spectrometer. crimsonpublishers.com By adding a known amount of the SIL tridecanoyl-CoA to a sample at the beginning of the workflow, it can correct for analyte loss during sample preparation and for variations in instrument response, such as ion suppression. nih.govresearchgate.net
The mass spectrometer can distinguish between the unlabeled (endogenous) tridecanoyl-CoA and the heavy-labeled SIL internal standard due to their mass difference. acanthusresearch.com Quantification is based on the ratio of the signal from the unlabeled analyte to that of the known amount of the SIL standard. This ratiometric approach significantly improves the precision and accuracy of the measurement compared to methods relying on external calibration, as it effectively normalizes for experimental variability. crimsonpublishers.comscispace.com The use of ¹³C or ¹⁵N isotopes is often preferred as they are less likely to undergo chemical exchange compared to deuterium. acanthusresearch.com
Table 1: Comparison of Quantitative Bioanalysis Approaches
| Feature | Without SIL Internal Standard (External Calibration) | With SIL Internal Standard (Internal Calibration) |
| Principle | Analyte signal is compared to a calibration curve prepared separately. | Analyte signal is compared to the signal of a known amount of co-analyzed SIL standard. |
| Accuracy | Susceptible to errors from sample loss, matrix effects, and instrument variability. | High accuracy, as the standard corrects for procedural and matrix-related variations. crimsonpublishers.com |
| Precision | Lower precision due to uncorrected experimental variations. | High precision; significantly reduces the coefficient of variation. scispace.com |
| Correction | No correction for analyte-specific recovery or matrix effects. | Corrects for recovery, matrix effects, and ionization variability. nih.govresearchgate.net |
Advanced Spectrometric Methods (e.g., NMR, UV-detection) for Structural and Purity Assessment
Beyond quantification, confirming the structural integrity and assessing the purity of tridecanoyl coenzyme A are critical for research applications. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for this purpose. nih.govnih.gov The coenzyme A molecule contains an adenine (B156593) moiety, which has a strong UV absorbance at a wavelength of approximately 259 nm. nih.gov By monitoring this wavelength, HPLC-UV systems can separate tridecanoyl-CoA from free coenzyme A, other acyl-CoAs, and potential impurities. The retention time of the compound serves as an identifying characteristic, while the peak area can be used for purity assessment and quantification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique that provides detailed structural information. frontiersin.org By analyzing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR can confirm the complete chemical structure of tridecanoyl-CoA, verifying the presence of the tridecanoyl acyl chain and its thioester linkage to the coenzyme A molecule. It is also highly effective for identifying and quantifying impurities, providing an absolute measure of purity without the need for a specific reference standard.
In Vitro and In Vivo Model Systems for Functional Characterization
To understand the biological functions of tridecanoyl coenzyme A, researchers utilize a variety of model systems, ranging from cultured cells to whole organisms. These models are essential for studying its metabolism and physiological impact in a controlled setting.
Application of Cell Culture Models for Investigating Tridecanoyl Coenzyme A Metabolism
In vitro cell culture models are indispensable tools for investigating the subcellular metabolism of fatty acids and their CoA derivatives. science.gov Various cell lines, such as the human colorectal cancer cell line HCT116, are used to perform acyl-CoA profiling and study metabolic responses to different stimuli. nih.gov In these systems, researchers can introduce tridecanoic acid and trace its conversion to tridecanoyl-CoA and subsequent metabolism through pathways like β-oxidation or incorporation into complex lipids. imrpress.com
These models allow for precise control over experimental conditions and are amenable to genetic and pharmacological manipulation. For example, specific enzymes involved in acyl-CoA metabolism can be overexpressed or knocked down to determine their role in tridecanoyl-CoA processing. Furthermore, cell culture systems are used for stable isotope labeling studies to conduct metabolic flux analysis, providing quantitative insights into the pathways involving tridecanoyl-CoA. science.gov
Table 2: Examples of Cell Culture Applications in Acyl-CoA Research
| Application | Example Model System | Research Focus | Citation |
| Acyl-CoA Profiling | HCT116 human cancer cells | Profiling dynamics of acyl-CoA compounds in response to nutritional stress. | nih.gov |
| Metabolic Pathway Analysis | Primary rat hepatocytes | Investigating the partitioning of acyl-CoAs towards storage (triglycerides) or oxidation. | nih.gov |
| Isotope Tracing | Various mammalian cells | Using stable isotope-labeled nutrients to prepare labeled CoA and its thioesters for MS analysis. | science.gov |
| Enzyme Function | HEK-293 cells | Overexpressing specific transporters or enzymes to study their interaction with substrates. | nih.gov |
Utilization of Animal Models in Acyl-CoA Metabolic Research
Animal models, particularly mice and rats, are crucial for studying the systemic and tissue-specific roles of acyl-CoA metabolism in a complex, whole-organism context. nih.govnih.gov These in vivo models allow researchers to investigate how diet, physiological state, and disease affect the metabolism of fatty acids like tridecanoic acid and the resulting tridecanoyl-CoA pools in different organs, such as the liver, heart, and adipose tissue. nih.govnih.gov
For example, studies using mice fed a high-fat diet have revealed widespread remodeling of the acyl-CoA profile in the liver, demonstrating how nutritional inputs alter metabolic pathways. nih.gov Furthermore, genetic knockout models, where a specific gene for a metabolic enzyme is deleted, have been instrumental in defining the precise functions of enzymes involved in acyl-CoA synthesis and utilization. nih.gov These animal models are invaluable for understanding the contribution of acyl-CoA metabolism to complex physiological processes and diseases. imrpress.com
High-Throughput Functional Screening Approaches for Enzyme Activity and Specificity
High-throughput screening (HTS) encompasses automated methods that allow for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery and enzyme characterization. nih.govnih.gov HTS assays are developed to identify inhibitors or substrates for enzymes that metabolize acyl-CoAs, including those that may act on tridecanoyl-CoA.
These assays are typically performed in microplate formats (e.g., 96- or 384-well plates) and rely on a detectable signal, such as a change in color (colorimetric) or light emission (fluorescence), that correlates with enzyme activity. researchgate.net For instance, a common HTS method for acyl-CoA-utilizing enzymes involves detecting the release of free coenzyme A (CoASH). nih.gov The released CoASH can react with a chromogenic reagent like dithiobisnitrobenzoic acid (DTNB), producing a colored product that can be measured with a spectrophotometer. nih.gov This approach enables the screening of large chemical libraries to find molecules that modulate the activity of a target enzyme, providing starting points for therapeutic development or tools for probing enzyme function.
Bioinformatics and Systems Biology Approaches
The investigation of tridecanoyl coenzyme A (CoA), an intermediate in odd-chain fatty acid metabolism, is increasingly benefiting from advanced research methodologies that integrate high-throughput data with computational analysis. Bioinformatics and systems biology offer powerful tools to move beyond the study of single molecules and towards a holistic understanding of the complex metabolic networks in which tridecanoyl CoA participates. These approaches are crucial for deciphering how alterations in the levels of this specific acyl-CoA are linked to broader metabolic pathway dysregulation in various physiological and pathological states.
Non-targeted Metabolomic Profiling for Identification of Altered Pathways
Non-targeted metabolomic profiling is a comprehensive analytical strategy designed to capture and quantify a wide array of small molecules (metabolites) in a biological sample, without a preconceived bias. This hypothesis-generating approach is particularly well-suited for identifying unexpected changes in metabolic pathways associated with a specific condition or perturbation. In the context of tridecanoyl CoA, non-targeted metabolomics, typically employing liquid chromatography-mass spectrometry (LC-MS), can reveal shifts in the broader acyl-CoA pool and related metabolic networks.
The general workflow for non-targeted metabolomic profiling involves several key stages: sample preparation, instrumental analysis, data processing, and statistical analysis. For acyl-CoAs like tridecanoyl CoA, sample preparation is critical and often involves protein precipitation to extract these relatively low-abundance molecules from the cellular matrix. Subsequent analysis by high-resolution LC-MS/MS allows for the separation and detection of a multitude of metabolites in a single run. nih.gov The resulting complex datasets are then processed using specialized bioinformatics software to align peaks, identify features, and tentatively annotate metabolites based on their mass-to-charge ratio (m/z) and retention time.
A key advantage of this approach is its ability to uncover novel biomarkers and pathway alterations. For instance, a study on the metabolic effects of insecticide exposure in Drosophila melanogaster utilized non-targeted metabolomics and successfully identified tridecanoyl-CoA as one of the many perturbed metabolites. gla.ac.uk This finding implicates odd-chain fatty acid metabolism as a pathway affected by the xenobiotic stress, an insight that might be missed with a more targeted approach. The identification of such unexpected metabolites provides a starting point for further investigation into the underlying biochemical mechanisms.
The table below illustrates the type of data that can be generated from a non-targeted metabolomics study where tridecanoyl-CoA has been identified.
| Parameter | Value | Reference |
| Identified Compound | tridecanoyl-CoA | gla.ac.uk |
| Observed m/z | 313.19 | gla.ac.uk |
| Retention Time (min) | 4.25 | gla.ac.uk |
| Fold Change | -35.1 | gla.ac.uk |
| P-value | 0.010 | gla.ac.uk |
| Biological Context | Insecticide exposure in Drosophila melanogaster | gla.ac.uk |
This interactive table showcases a specific finding from a non-targeted metabolomics study. The negative fold change indicates a decrease in the level of tridecanoyl-CoA upon insecticide exposure.
Statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), is then used to identify patterns and distinguish between different experimental groups. Metabolites that are significantly altered, such as tridecanoyl-CoA in the aforementioned study, can then be mapped onto known metabolic pathways to pinpoint which networks are most affected.
Integration of Omics Data for Comprehensive Metabolic Pathway Elucidation
While metabolomics provides a snapshot of the metabolic state, a more complete understanding of pathway regulation requires the integration of multiple layers of biological information. The integration of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, is a cornerstone of systems biology. This multi-omics approach allows researchers to connect changes in gene expression and protein levels to the resulting alterations in metabolite concentrations, providing a more comprehensive view of the biological system's response to stimuli. researchgate.net
For tridecanoyl CoA, integrating metabolomic data with other omics datasets can elucidate the regulatory mechanisms governing its synthesis and degradation. For example, if a non-targeted metabolomics study reveals an accumulation of tridecanoyl CoA, transcriptomic (RNA-seq) and proteomic data from the same samples can be analyzed to determine if there are corresponding changes in the expression of enzymes involved in odd-chain fatty acid oxidation. A decrease in the expression of propionyl-CoA carboxylase, the enzyme that processes the end-product of odd-chain fatty acid oxidation, could explain the buildup of upstream intermediates like tridecanoyl CoA. wikipedia.org
Computational models of metabolic networks are essential tools for integrating multi-omics data. These models can simulate the flow of metabolites through pathways and predict how perturbations, such as enzyme deficiencies or changes in nutrient availability, will affect the concentrations of intermediates like tridecanoyl CoA. acs.org For instance, a kinetic model of mitochondrial fatty acid β-oxidation can be used to simulate the impact of deficiencies in specific acyl-CoA dehydrogenases, predicting the accumulation of particular acyl-CoA species. nih.gov
The following table outlines a hypothetical multi-omics investigation into elevated tridecanoyl-CoA levels, demonstrating how different data types can be integrated to build a cohesive biological narrative.
| Omics Layer | Hypothetical Finding | Implication for Tridecanoyl-CoA Metabolism |
| Metabolomics | Increased levels of tridecanoyl-CoA and other odd-chain acyl-CoAs. | A bottleneck in the downstream processing of odd-chain fatty acids. |
| Transcriptomics | Decreased mRNA expression of the PCCA and PCCB genes. | Reduced transcription of the genes encoding for propionyl-CoA carboxylase. |
| Proteomics | Lower abundance of propionyl-CoA carboxylase alpha and beta subunits. | Less functional enzyme available to metabolize propionyl-CoA. |
| Genomics | Identification of a mutation in the PCCA or PCCB gene. | A genetic basis for the observed deficiency in propionyl-CoA carboxylase. |
This interactive table illustrates how data from different omics layers can be integrated to provide a comprehensive understanding of the molecular basis for an observed metabolic change.
By combining these advanced methodologies, researchers can move from simply identifying changes in tridecanoyl CoA levels to understanding the complex regulatory networks that control its metabolism and its role in health and disease.
Future Directions in Tridecanoyl Coenzyme a Research
Emerging Roles in Complex Metabolic Regulatory Networks
The role of acyl-CoAs extends beyond simple metabolic intermediates; they are increasingly recognized as signaling molecules that can directly influence cellular processes, including gene expression and protein function. nih.govnih.gov A key future direction for tridecanoyl-CoA research lies in deciphering its specific roles within these complex regulatory networks.
Long-chain acyl-CoAs have been shown to directly bind to and modulate the activity of transcription factors, thereby regulating gene expression. nih.gov For instance, in bacteria, the transcription factor FadR's DNA-binding affinity is altered by long-chain fatty acyl-CoAs, and in mammals, hepatocyte nuclear factor 4α (HNF-4α) also binds these molecules. nih.gov Future studies are likely to investigate whether tridecanoyl-CoA has unique affinities for these or other transcription factors, potentially influencing the expression of genes involved in lipid metabolism, glucose homeostasis, or inflammatory responses. The metabolism of odd-chain fatty acids like tridecanoic acid ultimately yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, suggesting a potential link between tridecanoyl-CoA levels and central carbon metabolism regulation. news-medical.net
Furthermore, the burgeoning field of post-translational modifications has revealed that proteins can be acylated with a variety of fatty acyl-CoAs, a process that can alter their stability, localization, and activity. nih.gov While protein palmitoylation (the addition of a 16-carbon fatty acid) is well-documented, the possibility of "protein tridecanoylation" remains an unexplored frontier. nih.gov Investigating whether tridecanoyl-CoA can serve as a substrate for acyltransferases and identifying the protein targets of such a modification could unveil novel regulatory mechanisms.
Development of Ultra-Sensitive Analytical Methodologies for Low-Abundance Acyl-CoAs
A significant challenge in studying tridecanoyl-CoA has been its low abundance in most biological systems. news-medical.net This necessitates the development of ultra-sensitive analytical methods for its accurate detection and quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acyl-CoA analysis, offering high sensitivity and specificity. nih.gov Future advancements in this area will likely focus on:
Enhanced Sensitivity and Lower Limits of Detection: Pushing the limits of detection to the attomole or even zeptomole range will be crucial for studying tridecanoyl-CoA in small tissue samples or specific cellular compartments.
Improved Chromatographic Separation: Developing novel stationary phases and gradient elution methods in liquid chromatography will allow for better separation of tridecanoyl-CoA from other isomeric and isobaric lipid species, ensuring more accurate quantification.
Mass Spectrometry Imaging (MSI): Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI could provide invaluable spatial information, allowing researchers to visualize the distribution of tridecanoyl-CoA within tissues and even single cells. nih.govresearchgate.netmdpi.com This could reveal localized changes in its concentration in response to metabolic stimuli or in disease states.
Novel Derivatization Strategies: The use of derivatizing agents that enhance ionization efficiency or introduce a unique mass tag could further improve the sensitivity of tridecanoyl-CoA detection by mass spectrometry.
The following table provides an overview of current and emerging analytical techniques for acyl-CoA analysis:
| Technique | Description | Future Advancements |
|---|---|---|
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for separation and sensitive detection. | Higher sensitivity, improved chromatographic resolution, and development of novel derivatization reagents. |
| MALDI-MSI | Matrix-assisted laser desorption/ionization mass spectrometry imaging for spatial localization within tissues. | Higher spatial resolution and integration with other imaging modalities for a more comprehensive view. |
| Biosensors | Engineered biological components that can detect and signal the presence of specific molecules. | Development of genetically encoded biosensors for real-time monitoring of tridecanoyl-CoA dynamics in living cells. |
Exploration of Novel Enzymatic Activities and Metabolic Engineering Applications
The identification and characterization of enzymes that specifically utilize or produce tridecanoyl-CoA is another critical area for future research. While the general pathways of fatty acid metabolism are known, the specificities of the enzymes involved, particularly for less common fatty acids like tridecanoic acid, are not fully understood. Research in this area could uncover novel enzymes with unique substrate preferences or catalytic mechanisms.
This knowledge can then be harnessed for metabolic engineering applications. nih.govnih.gov The microbial production of specialty chemicals and biofuels from renewable feedstocks is a rapidly growing field. google.com By identifying and engineering the key enzymes in the tridecanoic acid biosynthetic pathway, it may be possible to develop microbial cell factories that can produce tridecanoic acid or its derivatives with high efficiency. nih.gov These engineered microbes could serve as a sustainable source of this rare fatty acid for research or industrial applications.
Future research in this domain will likely involve:
Enzyme Prospecting: Searching genomic and metagenomic databases for novel acyl-CoA synthetases, thioesterases, and other enzymes with high specificity for tridecanoyl-CoA.
Enzyme Characterization: Detailed kinetic and structural analysis of these enzymes to understand their mechanisms of action.
Pathway Reconstruction: Engineering synthetic metabolic pathways in model organisms like Escherichia coli or Saccharomyces cerevisiae for the production of tridecanoic acid.
Fermentation Optimization: Developing and optimizing fermentation processes to maximize the yield and productivity of tridecanoic acid from engineered microbes. nih.gov
Interdisciplinary Research Integrating Tridecanoyl Coenzyme A into Broader Biological Contexts
To fully appreciate the significance of tridecanoyl-CoA, it is essential to move beyond isolated biochemical studies and integrate its investigation into broader biological contexts. This will require interdisciplinary collaborations between biochemists, cell biologists, microbiologists, and clinicians.
One promising area of interdisciplinary research is the study of host-microbe interactions. nih.govnih.gov Tridecanoic acid is known to be produced by gut and rumen microbes, suggesting that the gut microbiome may be a significant source of this fatty acid for the host. news-medical.net Investigating how dietary components influence the production of tridecanoic acid by the gut microbiota and how host cells subsequently metabolize tridecanoyl-CoA could provide insights into the complex interplay between diet, the microbiome, and host metabolism.
Furthermore, given that odd-chain fatty acids can serve as anaplerotic substrates for the TCA cycle, exploring the role of tridecanoyl-CoA in metabolic diseases such as diabetes and non-alcoholic fatty liver disease is a logical next step. news-medical.net This could involve clinical studies measuring tridecanoyl-CoA levels in patient cohorts and using animal models to dissect the mechanistic links between tridecanoyl-CoA metabolism and disease pathophysiology. The potential for tridecanoic acid to act as a biomarker for diet-microbiome interactions also warrants further investigation. news-medical.net
Q & A
Q. What are the recommended storage conditions for tridecanoyl Coenzyme A (ammonium salt) to ensure stability?
Q. How should researchers prepare stock solutions of tridecanoyl Coenzyme A (ammonium salt) for enzymatic assays?
Dissolve the compound in oxygen-free buffers (e.g., 20 mM HEPES, pH 7.4) using nitrogen-purged vials to minimize oxidation. Typical working concentrations range from 10–100 µM . For solubility challenges, use methanol-water mixtures (e.g., 80:20 v/v) to aid dissolution, followed by dilution into assay buffers. Centrifuge at 10,000 × g for 5 minutes to remove insoluble aggregates before use .
Q. What methods confirm the structural integrity and purity of tridecanoyl Coenzyme A (ammonium salt)?
- HPLC-UV : Use a C18 column with a mobile phase of 50 mM ammonium acetate (pH 5.0) and acetonitrile. A purity of >95% is indicated by a single peak at 260 nm (characteristic of CoA’s adenine moiety).
- LC-MS/MS : Confirm molecular identity via exact mass (calculated for C₃₄H₇₁N₁₀O₁₇P₃S: ~1,000 Da) and fragmentation patterns.
- TLC : Validate using silica plates with chloroform:methanol:water (10:10:3 v/v) and iodine vapor staining .
Advanced Research Questions
Q. How can discrepancies in experimental results using tridecanoyl Coenzyme A across lipid metabolism studies be resolved?
Contradictions often arise from:
- Batch variability : Verify lot-specific certificates of analysis (e.g., LC-MS purity, enzymatic activity assays) .
- Enzyme specificity : Use orthogonal assays (e.g., radiometric vs. fluorometric) to confirm substrate utilization. For acyltransferases, compare kinetics (Km, Vmax) with other acyl-CoA derivatives (e.g., C15:0 vs. C13:0) .
- Matrix effects : Spike recovery experiments in biological lysates (e.g., liver homogenates) to assess interference from endogenous lipids .
Q. What advanced techniques quantify tridecanoyl Coenzyme A in complex biological matrices?
- Stable Isotope Dilution LC-MS/MS : Use deuterated internal standards (e.g., d₃-labeled analogs) to correct for ion suppression and extraction losses. Optimize MRM transitions for m/z 1,000 → 428 (characteristic fragment) .
- Enzymatic Cycling Assays : Couple with acyl-CoA dehydrogenases and monitor NADH production at 340 nm. Validate against LC-MS data to ensure specificity .
Q. What experimental design considerations are critical for studying enzyme-substrate interactions with tridecanoyl Coenzyme A?
- Substrate depletion assays : Pre-incubate enzymes with tridecanoyl CoA and quantify residual substrate via HPLC to determine catalytic efficiency.
- Competition studies : Co-incubate with alternative acyl-CoA esters (e.g., C16:0) to assess binding affinity.
- Structural modeling : Use homology models (e.g., AlphaFold) to predict active-site interactions and guide mutagenesis studies .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
